Epofolate

Vue d'ensemble

Description

L'épofolate, également connu sous le nom de BMS-753493, est un conjugué de folate de l'analogue de l'épothilone BMS-748285. Il a été conçu pour cibler sélectivement les cellules cancéreuses qui expriment les récepteurs du folate. Ce composé a été étudié pour son utilisation potentielle dans le traitement des tumeurs solides avancées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'épofolate est synthétisé par conjugaison de l'acide folique avec l'analogue de l'épothilone BMS-748285. La synthèse implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les processus de purification. Les conditions de réaction nécessitent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de solvants organiques .

Méthodes de production industrielle : La production industrielle de l'épofolate implique une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond à des normes de qualité strictes. La production implique également des tests rigoureux pour les impuretés et la constance .

Analyse Des Réactions Chimiques

Types de réactions : L'épofolate subit diverses réactions chimiques, notamment :

Oxydation : L'épofolate peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la partie épothilone, modifiant ses propriétés chimiques.

Substitution : Les réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'épofolate. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

Chimie : L'épofolate est utilisé comme composé modèle pour étudier le ciblage des récepteurs du folate et la chimie de la conjugaison.

Biologie : Il est utilisé dans la recherche pour comprendre le rôle des récepteurs du folate dans les processus cellulaires et la biologie du cancer.

Médecine : L'épofolate a été étudié pour son utilisation potentielle en thérapie anticancéreuse ciblée, en particulier pour les tumeurs qui surexpriment les récepteurs du folate.

Industrie : Le composé est utilisé dans le développement de systèmes de délivrance de médicaments ciblés et de nanovecteurs.

5. Mécanisme d'action

L'épofolate exerce ses effets en se liant sélectivement aux récepteurs du folate à la surface des cellules cancéreuses. Une fois lié, le composé est internalisé par endocytose médiée par les récepteurs. À l'intérieur de la cellule, l'analogue de l'épothilone perturbe la dynamique des microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. Les cibles moléculaires comprennent la tubuline et d'autres protéines impliquées dans la stabilisation des microtubules .

Composés similaires :

Épothilone A et B : Ce sont des produits naturels ayant des propriétés de stabilisation des microtubules similaires.

Conjugués de folate : D'autres conjugués de folate, tels que l'EC0225, ciblent également les récepteurs du folate mais peuvent avoir des profils pharmacocinétiques et des toxicités différents.

Unicité de l'épofolate : L'unicité de l'épofolate réside dans son mécanisme de ciblage double, combinant la spécificité des récepteurs du folate avec l'activité de stabilisation des microtubules puissante de l'analogue de l'épothilone. Ce double mécanisme améliore sa sélectivité et réduit les effets hors cible par rapport à d'autres composés similaires .

Applications De Recherche Scientifique

Efficacy and Safety Analysis

A comprehensive analysis of Epofolate's efficacy revealed that while it was generally well-tolerated, significant antitumor activity was not demonstrated across trials. Toxicities associated with the epothilone class were common, but peripheral neuropathy appeared to be less frequent compared to other agents in the same class .

Comparative Analysis with Other Compounds

This compound's dual functionality distinguishes it from other compounds targeting folate receptors or exhibiting microtubule-stabilizing properties. The following table summarizes key comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Folic Acid | Vitamin | Acts as a cofactor in one-carbon metabolism | Essential nutrient for DNA synthesis |

| Epothilone B | Microtubule stabilizer | Stabilizes microtubules, inhibiting cell division | Natural product with potent anticancer activity |

| Methotrexate | Antifolate | Inhibits dihydrofolate reductase | Used in cancer therapy; has immunosuppressive effects |

| Pemetrexed | Antifolate | Inhibits multiple enzymes involved in folate metabolism | Broad-spectrum antitumor activity |

Case Studies

- Advanced Ovarian Cancer : In a clinical trial focusing on patients with recurrent ovarian cancer, this compound was administered alongside standard therapies. While some patients experienced stable disease, overall response rates were modest, indicating a need for further research into optimizing dosing regimens and combinations with other therapies .

- Combination Therapies : Studies exploring this compound in combination with other agents have shown potential for enhanced efficacy. For instance, when combined with immunotherapeutic regimens targeting folate receptors, preliminary results indicated improved immune responses in certain patient cohorts .

Mécanisme D'action

Epofolate exerts its effects by selectively binding to folate receptors on the surface of cancer cells. Once bound, the compound is internalized via receptor-mediated endocytosis. Inside the cell, the epothilone analog disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and other proteins involved in microtubule stabilization .

Comparaison Avec Des Composés Similaires

Epothilone A and B: These are natural products with similar microtubule-stabilizing properties.

Folate Conjugates: Other folate conjugates, such as EC0225, also target folate receptors but may have different pharmacokinetic profiles and toxicities.

Uniqueness of Epofolate: this compound’s uniqueness lies in its dual targeting mechanism, combining the folate receptor specificity with the potent microtubule-stabilizing activity of the epothilone analog. This dual mechanism enhances its selectivity and reduces off-target effects compared to other similar compounds .

Activité Biologique

Epofolate, also known as BMS-753493, is a synthetic conjugate that combines the properties of folic acid and the microtubule-stabilizing agent epothilone A. It is being investigated as an anticancer drug, particularly targeting tumors that overexpress the folate receptor alpha (FRα). This compound leverages the unique biological activity of folate receptors to enhance the delivery of cytotoxic agents specifically to cancer cells, minimizing effects on normal tissues.

Biological Activity of this compound

Mechanism of Action

This compound operates primarily through its interaction with FRα, which is overexpressed in various malignancies, including ovarian and non-small cell lung cancers (NSCLC) . The binding of this compound to FRα facilitates its internalization into cancer cells via a non-classical endocytic pathway known as potocytosis. Once inside the cell, it acts to stabilize microtubules, thereby inhibiting cell division and promoting apoptosis in malignant cells .

Key Findings from Research

- Targeting Mechanism : this compound targets FRα, which is largely absent in normal tissues but overexpressed in several solid tumors. This selective targeting allows for a potentially safer therapeutic profile .

- Antineoplastic Activity : Studies have shown that this compound exhibits significant antitumor activity in preclinical models. It has been noted for its ability to inhibit tumor growth and induce apoptosis in FRα-expressing cancer cell lines .

- Clinical Trials : this compound is currently undergoing Phase II clinical trials for recurrent and metastatic solid tumors. Initial results indicate promising efficacy and manageable safety profiles .

Table 1: Summary of Clinical Trials Involving this compound

| Clinical Trial Identifier | Phase | Indication | Status |

|---|---|---|---|

| NCT00546247 | II | Advanced cancers | Ongoing |

| NCT00550017 | II | Recurrent solid tumors | Ongoing |

Table 2: Comparison of Folate Receptor-Targeted Agents

| Agent Name | Company | Cytotoxic Agent | Clinical Stage | Indications |

|---|---|---|---|---|

| Vintafolide | Merck & Endocyte | Vinblastine | III/IIb | Platinum-resistant ovarian cancer |

| PEN-866 | Tarveda | SN-38 | II | Recurrent/metastatic solid tumors |

| This compound | BMS & Endocyte | Epothilone | II | Recurrent/metastatic solid tumors |

| EC1456 | Endocyte | Tubulysin | I | Recurrent/metastatic solid tumors |

Case Study 1: Efficacy in Ovarian Cancer

A clinical trial involving ovarian cancer patients demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a subset of patients with high FRα expression. The study highlighted the potential for personalized medicine approaches using FRα as a biomarker for treatment selection .

Case Study 2: NSCLC Response

In another study focused on NSCLC, patients treated with this compound showed improved progression-free survival compared to historical controls receiving standard chemotherapy. The findings suggest that targeting FRα may enhance therapeutic outcomes in this patient population .

Propriétés

Numéro CAS |

958646-17-8 |

|---|---|

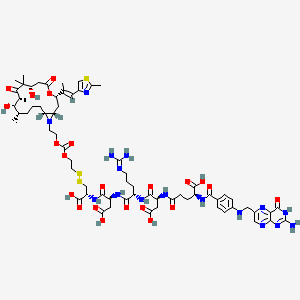

Formule moléculaire |

C67H92N16O22S3 |

Poids moléculaire |

1569.7 g/mol |

Nom IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1 |

Clé InChI |

TURJYGRXEJIBGT-OCOMGVANSA-N |

SMILES |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

SMILES isomérique |

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C |

SMILES canonique |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Code name: BMS753493; BMS-753493; BMS 753493. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.